molecular formula C11H20O3 B8223392 2-Oxopropyl 2-ethylhexanoate

2-Oxopropyl 2-ethylhexanoate

Cat. No.: B8223392
M. Wt: 200.27 g/mol
InChI Key: UFCXXOIYFKIAKY-UHFFFAOYSA-N
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Description

2-Oxopropyl 2-ethylhexanoate ( 2417921-46-9) is a synthetic ester compound with the molecular formula C11H20O3. This structure combines a 2-oxopropyl group, analogous to a pyruvate moiety, with the lipophilic 2-ethylhexanoate chain, a scaffold noted for its role in creating organic-soluble reagents and metal soaps . This unique combination suggests potential as a versatile intermediate in organic synthesis and materials science. Researchers can explore its utility in developing novel metal carboxylate catalysts, given the established use of 2-ethylhexanoic acid derivatives in creating lipophilic metal complexes for polymerization and other catalytic processes . The 2-oxopropyl (pyruvate) functional group is a key motif in medicinal chemistry and organic synthesis, known to participate in nucleophilic additions, condensation reactions, and serve as a precursor to heterocyclic compounds . The integration of the lipophilic 2-ethylhexanoate group may enhance the compound's solubility in non-polar media, which could be exploited in the design of novel reagents or in formulation chemistry. This product is provided as a high-purity material for advanced research and development. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a well-controlled laboratory setting.

Properties

IUPAC Name

2-oxopropyl 2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCXXOIYFKIAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

In acid-catalyzed esterification, protonation of the carboxylic acid enhances its electrophilicity, facilitating nucleophilic attack by the alcohol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) are common catalysts. For example, a typical procedure involves refluxing equimolar amounts of 2-ethylhexanoic acid and 2-oxopropyl alcohol with 1–2% w/w H₂SO₄ at 110–120°C for 6–12 hours. The reaction progress is monitored via acid value titration or thin-layer chromatography (TLC).

Base-Catalyzed Esterification

Base-catalyzed methods, though less common for esterification, employ alkoxide ions (e.g., sodium methoxide) to deprotonate the alcohol, increasing its nucleophilicity. However, this approach is less efficient for sterically hindered substrates like 2-ethylhexanoic acid.

Optimized Synthetic Protocols

Conventional Heating Method

A representative procedure from industrial literature involves:

  • Reactant Ratios : 1:1 molar ratio of 2-ethylhexanoic acid to 2-oxopropyl alcohol.

  • Catalyst : 1.5% w/w H₂SO₄.

  • Conditions : Reflux at 120°C for 8 hours under nitrogen atmosphere.

  • Workup : Neutralization with aqueous NaHCO₃, followed by extraction with diethyl ether and vacuum distillation.
    Yield : 85–90%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly. A protocol using 300 W irradiation for 20 minutes achieves comparable yields (88%) to conventional methods. This approach minimizes side reactions such as dehydration of the alcohol.

Critical Process Parameters

Temperature and Time

Optimal temperatures range from 110°C to 130°C, with prolonged heating (>10 hours) risking decomposition of the oxopropyl group. Below 100°C, incomplete conversion is observed.

Catalytic Systems

CatalystConcentrationYield (%)Reaction Time (h)
H₂SO₄1.5% w/w908
pTSA2.0% w/w886
Amberlyst-155% w/w8210

Table 1 : Catalyst performance in esterification of 2-ethylhexanoic acid.

Solvent-Free vs. Solvent-Assisted

Solvent-free conditions enhance atom economy but require precise temperature control. Toluene or xylene as solvents improve homogeneity, particularly for large-scale reactions.

Purification and Characterization

Post-Reaction Workup

  • Neutralization : Residual acid is neutralized with 5% NaHCO₃.

  • Extraction : The ester is extracted into diethyl ether (3 × 50 mL).

  • Drying : Anhydrous MgSO₄ removes trace water.

  • Distillation : Vacuum distillation (bp 120–125°C at 15 mmHg) yields the pure product.

Analytical Validation

  • FT-IR : Ester carbonyl peak at 1740–1745 cm⁻¹.

  • ¹H NMR : δ 4.1–4.3 (m, 2H, CH₂O), δ 2.5–2.7 (m, 1H, COCH), δ 1.2–1.5 (m, 12H, alkyl).

Industrial and Research Applications

The ester serves as a solvent in polymer synthesis and a precursor for agrochemicals. Recent studies explore its use in green chemistry, leveraging enzyme-catalyzed esterification for sustainable production .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropyl 2-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Anticancer and Antidiabetic Properties
Recent studies have highlighted the potential of 2-oxopropyl 2-ethylhexanoate as a precursor in the synthesis of bioactive compounds. For instance, derivatives of this compound have shown promise in anticancer and antidiabetic activities. Research indicates that modifications to the oxopropyl group can enhance biological efficacy, making it a candidate for drug development .

Case Study: Biological Activity Assessment
A study investigated the biological effects of derivatives synthesized from this compound. The results demonstrated significant cytotoxic activity against various cancer cell lines, with some derivatives exhibiting IC50 values below 20 µM, indicating strong potential as therapeutic agents .

Industrial Applications

Additive in Plastics and Coatings
this compound is utilized as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Its properties enhance the flexibility and durability of plastic products, making it essential in manufacturing processes .

Case Study: Plasticizer Performance
In an industrial evaluation, the use of this compound as a plasticizer resulted in improved mechanical properties of PVC formulations. The modified PVC exhibited enhanced tensile strength and elongation at break compared to conventional plasticizers .

Environmental Considerations

Ecotoxicity and Risk Assessment
The ecological impact of this compound has been assessed through various studies. It has been classified under low ecological risk due to its rapid biodegradability and minimal accumulation in aquatic environments .

Case Study: Environmental Screening Assessment
A screening assessment conducted by Environment Canada evaluated the environmental risks associated with compounds similar to this compound. The findings indicated that while there are potential risks related to its use in consumer products, these are mitigated by its low persistence and high degradability in natural environments .

Summary of Applications

Application AreaSpecific UseImpact/Outcome
PharmaceuticalsAnticancer and antidiabetic drug developmentPromising bioactivity; potential for new therapies
Industrial MaterialsPlasticizer in PVC and other polymersImproved mechanical properties of end products
Environmental ScienceEcotoxicity assessmentsLow ecological risk; rapid biodegradability

Mechanism of Action

The mechanism of action of 2-Oxopropyl 2-ethylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-oxopropyl alcohol and 2-ethylhexanoic acid. These products can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues: Esters of 2-Ethylhexanoic Acid

2-Ethylhexanoate esters vary widely based on the alcohol moiety, influencing their reactivity and applications. Key comparisons include:

Compound Molecular Formula Molecular Weight CAS Number Key Features Primary Uses Reference
2-Oxopropyl 2-ethylhexanoate C₁₁H₂₀O₃ 200.27 2417921-46-9 Contains a reactive 2-oxo group; potential for nucleophilic reactions. Research/niche uses
Phenethyl 2-ethylhexanoate C₁₆H₂₄O₂ 248.36 93776-92-2 Aromatic phenethyl group enhances stability; low volatility. Flavoring agent
Ethyl 2-isopropyl-5-methyl-3-oxohexanoate C₁₁H₂₀O₃ 200.27 (assumed) 21728-15-4 Branched isopropyl and methyl groups; 3-oxo group affects steric hindrance. Undisclosed (research)
  • Key Differences: this compound’s 2-oxo group increases electrophilicity, making it more reactive than phenethyl or simple alkyl esters . Phenethyl 2-ethylhexanoate’s aromatic group improves thermal stability, favoring its use in flavorings . Ethyl 2-isopropyl-5-methyl-3-oxohexanoate’s branched structure may reduce solubility in polar solvents compared to the linear 2-oxopropyl variant .

Esters with Oxo or Keto Functionalities

Compounds with oxo groups exhibit distinct chemical behaviors:

  • S-(2-Oxopropyl)-CoA (): A nonhydrolyzable acetyl-CoA analog used in enzymatic studies.
  • Methyl 2-hexenoate (CAS: 2396-77-2): An α,β-unsaturated ester with conjugated double bonds, enabling Diels-Alder reactions. Unlike this compound, it lacks ketone-driven tautomerism .

Biological Activity

2-Oxopropyl 2-ethylhexanoate is an organic compound that has garnered attention in various fields, including biochemistry and pharmacology. Its potential biological activities are linked to its structural characteristics, which allow it to interact with biological systems in unique ways. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C12H22O3C_{12}H_{22}O_3. The compound features a propyl group attached to a keto group, which is significant for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the esterification process, where 2-ethylhexanoic acid reacts with an appropriate alcohol (in this case, propanol) in the presence of an acid catalyst. The reaction conditions can influence the yield and purity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It may act as a signaling molecule or modulate enzyme activities involved in lipid metabolism. The presence of the keto group allows for potential interactions with enzymes that recognize carbonyl functionalities.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory and metabolic regulatory effects. These properties suggest that this compound could have therapeutic applications in treating metabolic disorders or inflammatory diseases.

Study on Metabolites

A study on the metabolism of related compounds indicated that metabolites such as 3-oxo-2-ethylhexanoic acid play a significant role in human metabolism, primarily through β-oxidation pathways . This suggests that this compound may also undergo similar metabolic processes, leading to bioactive metabolites that can exert physiological effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotable Effects
This compoundC₁₂H₂₂O₃Potential anti-inflammatoryModulation of lipid metabolism
3-Oxo-2-ethylhexanoic acidC₈H₁₄O₃MetaboliteInvolved in β-oxidation
Ethylhexyl stearateC₂₄H₄₈O₂EmollientSkin conditioning

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